5-Iodo-2,4-dinitrobenzoic acid
Description
These include 5-iodo-2,4-dimethoxybenzoic acid, 5-iodo-2′-deoxyuridine, 5-bromo-2,4-difluorobenzoic acid, and 4-nitrobenzoic acid .
Properties
Molecular Formula |
C7H3IN2O6 |
|---|---|
Molecular Weight |
338.01 g/mol |
IUPAC Name |
5-iodo-2,4-dinitrobenzoic acid |
InChI |
InChI=1S/C7H3IN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) |
InChI Key |
ZLMUTUKJZGBNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
- Alternatively, it can be prepared by nitration of 2,4-dinitrobenzoic acid followed by iodination.
5-Iodo-2,4-dinitrobenzoic acid: can be synthesized through the reaction of with iodine. The iodination occurs at the 5-position of the benzene ring.
Reaction Conditions:
- The iodination reaction typically takes place in an organic solvent (e.g., acetic acid or dichloromethane) with iodine as the iodinating agent.
- Reaction temperature and time are critical factors for achieving high yields.
Industrial Production:
- Industrial production methods involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Acid-Base and Proton Transfer Reactions
The carboxylic acid group and electron-withdrawing nitro/iodo substituents make 5-iodo-2,4-dinitrobenzoic acid a strong acid (pKa ~1–2, comparable to 2,4-dinitrobenzoic acid ). Key interactions include:
-
Proton transfer : Forms salts with amines or bases. For example, 3,5-dinitrobenzoic acid forms ionic co-crystals with 4-iodoaniline derivatives, leading to color changes via proton transfer .
-
Co-crystallization : Likely participates in layered crystal structures stabilized by halogen bonding (I···O/N) and π-stacking interactions .
Decarboxylative Cross-Coupling Reactions
The electron-deficient aromatic ring facilitates decarboxylation under oxidative conditions. For 2,4-dinitrobenzoic acid, decarboxylative C–N coupling with amines has been reported . For 5-iodo-2,4-dinitrobenzoic acid:
-
Reaction pathway :
-
Role of iodine : The iodo group may act as a directing group or participate in Ullmann-type couplings .
Nucleophilic Aromatic Substitution (NAS)
The nitro groups meta-direct electrophilic substitution, while the iodine at position 5 (ortho to nitro groups) may serve as a leaving group under specific conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Iodine displacement | Cu catalyst, polar solvent | Substitution with –NH₂, –OCH₃, etc. |
| Nitro group reduction | H₂/Pd, SnCl₂, or Na₂S₂O₄ | Amine derivatives |
Example :
Esterification and Acyl Chloride Formation
-
Esterification : Reacts with alcohols (e.g., methanol) in concentrated H₂SO₄ to form methyl esters :
-
Acyl chloride synthesis : Thionyl chloride (SOCl₂) or PCl₅ converts the acid to 5-iodo-2,4-dinitrobenzoyl chloride, a precursor for amides or esters .
Thermochromic Behavior
In co-crystals with amines (e.g., 4-iodo-2-methylaniline), proton transfer between the carboxylic acid and amine can induce thermochromism (red ↔ colorless transitions) .
Key Data Table: Comparative Reactivity
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially in the preparation of other functionalized benzoic acids.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Notable for its role in drug discovery and development due to its unique structure.
Industry: Employed in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism of action for 5-Iodo-2,4-dinitrobenzoic acid depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Stability
- Iodo vs. Bromo/Fluoro Substituents :
Iodine’s larger atomic radius and lower electronegativity (compared to bromine/fluorine) enhance 5-iodo-2,4-dimethoxybenzoic acid ’s susceptibility to nucleophilic substitution, making it useful in cross-coupling reactions . In contrast, 5-bromo-2,4-difluorobenzoic acid exhibits higher stability under acidic conditions due to fluorine’s electron-withdrawing effects . - Nitro Groups: The nitro group in 4-nitrobenzoic acid increases acidity (pKa ≈ 1.7) compared to non-nitrated analogs (e.g., benzoic acid, pKa ≈ 4.2) . This property is critical in pH-sensitive syntheses.
Physical and Spectroscopic Properties
- Spectroscopy :
Iodinated compounds like 5-iodo-2,4-dimethoxybenzoic acid show distinct ¹H NMR shifts (δ 8.2–8.5 ppm for aromatic protons) and LC-MS peaks at m/z 322 (M+H⁺) . - Thermal Stability :
Nitro-substituted compounds (e.g., 4-nitrobenzoic acid ) decompose at higher temperatures (~240°C) compared to iodinated analogs .
Q & A
Q. What synthetic strategies are effective for preparing 5-Iodo-2,4-dinitrobenzoic acid, and how do directing effects influence reaction pathways?
A sequential nitration-iodination approach is often employed. Begin with a benzoic acid derivative, introduce nitro groups at positions 2 and 4 via controlled nitration (using mixed HNO₃/H₂SO₄), followed by iodination at position 5. Nitro groups are meta-directing, so initial nitration must account for steric and electronic effects. Iodination may require electrophilic substitution using I₂ with an oxidizing agent (e.g., HIO₃) under acidic conditions. Intermediate purification via recrystallization (e.g., ethanol/water) ensures high yields (≥90%) .
Q. Which analytical techniques are critical for characterizing 5-Iodo-2,4-dinitrobenzoic acid?
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric/symmetric stretches ~1520 and 1350 cm⁻¹).
- NMR : ¹H NMR shows deshielded aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H; δ 7.5–8.0 ppm for iodo-adjacent H). ¹³C NMR confirms carboxyl (δ ~170 ppm), nitro (δ ~140–150 ppm), and iodine-substituted carbons.
- X-ray Crystallography : Resolves spatial arrangement, confirming nitro and iodine positioning .
Q. How can researchers mitigate hazards associated with handling 5-Iodo-2,4-dinitrobenzoic acid?
Nitro-substituted benzoic acids are typically irritants and oxidizers. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents. Storage should prioritize dry, cool conditions (2–8°C) in amber glass to prevent photodegradation. Refer to SDS guidelines for nitrobenzoic acid analogs (e.g., 4-nitrobenzoic acid) for spill management .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 5-Iodo-2,4-dinitrobenzoic acid?
Density Functional Theory (DFT) predicts reaction intermediates and transition states. For example:
- Calculate activation energies for nitration at different positions to determine regioselectivity.
- Simulate iodine substitution to assess steric hindrance from nitro groups.
Validated models reduce trial-and-error in lab workflows and improve yield predictions .
Q. How do solvent polarity and temperature affect the crystallization of 5-Iodo-2,4-dinitrobenzoic acid?
Q. What mechanistic insights explain contradictory yields reported for iodination in literature?
Discrepancies arise from:
Q. How does 5-Iodo-2,4-dinitrobenzoic acid interact with biological targets, and what assays validate its activity?
While direct studies are limited, structural analogs (e.g., nitrobenzoates) inhibit enzymes like thymidylate synthase. Use:
- Enzyme Inhibition Assays : Measure IC₅₀ via UV-Vis (e.g., NADPH depletion).
- Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl chloride) tracks intracellular localization .
Methodological Notes
- Synthesis Optimization : Prioritize regioselective nitration before iodination to avoid side reactions.
- Data Validation : Cross-reference NMR shifts with calculated values (ChemDraw) to confirm assignments.
- Safety Protocols : Adhere to OSHA guidelines for nitro compound handling, including waste neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
